molecular formula C23H28ClN3O3S2 B2631017 N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide CAS No. 1021209-10-8

N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide

Cat. No.: B2631017
CAS No.: 1021209-10-8
M. Wt: 494.07
InChI Key: QQNYMODFTAANJN-UHFFFAOYSA-N
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Description

N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C23H28ClN3O3S2 and its molecular weight is 494.07. The purity is usually 95%.
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Biological Activity

N-(3-((4-chlorophenyl)thio)-2-methylpropyl)-4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)-3,3-dimethylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazine ring and the introduction of the chlorophenyl and dimethyl groups. While specific synthetic routes for this exact compound are not extensively documented in the literature, related compounds have been synthesized using various methodologies that can be adapted.

General Synthetic Route

  • Formation of Thiadiazine Ring : The starting materials often include thioketones and hydrazines to form the thiadiazine core.
  • Substitution Reactions : Subsequent reactions introduce the 4-chlorophenyl group through electrophilic aromatic substitution.
  • Side Chain Modifications : The 2-methylpropyl and dimethyl groups are added via alkylation reactions.

The biological activity of this compound is likely influenced by its structural features, particularly the thiadiazine moiety which is known to exhibit various pharmacological properties.

Key Biological Activities

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance, derivatives of thiadiazole have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis .
  • Antioxidant Properties : The presence of sulfur and nitrogen in the thiadiazine structure may contribute to antioxidant activity, which is beneficial in mitigating oxidative stress .
  • Enzyme Inhibition : Some related compounds act as inhibitors for enzymes such as acetylcholinesterase and urease, suggesting potential applications in treating neurodegenerative diseases and infections .

Case Studies

  • Antibacterial Activity : A study on similar compounds revealed moderate to strong antibacterial activity against various strains, indicating that modifications in the thiadiazine structure can enhance efficacy .
  • Cytotoxicity : Research on benzothiadiazine derivatives showed promising cytotoxic effects against cancer cell lines (MCF-7), highlighting the potential for anticancer applications .
  • Docking Studies : Computational studies have indicated favorable binding interactions with target proteins, which may enhance the pharmacological profile of these compounds .

Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntibacterialThiadiazole derivativesModerate to strong against S. typhi
AntioxidantBenzothiadiazinesSignificant reduction in oxidative stress
Enzyme InhibitionAcetylcholinesterase inhibitorsEffective against neurodegenerative markers
CytotoxicityBenzothiadiazine derivativesPotent against MCF-7 cancer cells

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesNotable Activities
7-Chloro-5-(furan-3-yl)-3-methyl-3,4-dihydro-thiadiazineContains furan ring; AMPA-PAMsNootropic effects
1,2,4-Thiadiazole derivativesVarious substitutions on thiadiazole coreAntifungal and antibacterial
BenzothiadiazineDioxido group; potential anticancer propertiesCytotoxicity against cancer cell lines

Properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfanyl-2-methylpropyl]-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O3S2/c1-16(15-31-18-10-8-17(24)9-11-18)14-25-22(28)13-23(2,3)12-21-26-19-6-4-5-7-20(19)32(29,30)27-21/h4-11,16H,12-15H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNYMODFTAANJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC(C)(C)CC1=NS(=O)(=O)C2=CC=CC=C2N1)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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